Technical Guide: Molecular Structure and Conformation of (2,2-Diethoxycyclobutyl)methanol
Technical Guide: Molecular Structure and Conformation of (2,2-Diethoxycyclobutyl)methanol
This guide provides an in-depth technical analysis of (2,2-Diethoxycyclobutyl)methanol , a specialized alicyclic building block used in the synthesis of conformationally restricted nucleoside analogs and peptidomimetics.
Executive Summary
(2,2-Diethoxycyclobutyl)methanol (CAS: N/A, PubChem CID: 68922910) serves as a high-value scaffold in medicinal chemistry. Its value lies in the cyclobutane ring , which acts as a rigid spacer, enforcing specific vectoral alignment of substituents that flexible alkyl chains cannot achieve. This molecule combines a masked carbonyl functionality (the gem-diethoxy acetal) with a primary alcohol, making it a versatile "chiral pool" precursor for synthesizing carbocyclic nucleosides and modified amino acids.
Key Technical Value:
-
Conformational Restriction: Limits the entropic penalty upon binding to biological targets.[1]
-
Bioisosterism: The cyclobutane ring serves as a metabolic stable replacement for alkene or ethyl linkers.
-
Synthetic Versatility: The acetal group can be deprotected to a cyclobutanone, allowing for further diversification via Wittig olefination or reductive amination.
Molecular Architecture & Stereochemistry
Connectivity and Chirality
The molecule consists of a four-membered carbon ring substituted at the C1 position with a hydroxymethyl group (
-
Chiral Center: Carbon C1 is a chiral center. The molecule exists as a pair of enantiomers (R and S). In drug development, the enantiopure form is typically required to match the chirality of biological targets (e.g., viral polymerases).
-
Prochirality at C2: The C2 carbon is achiral but prochiral. The two ethoxy groups are diastereotopic due to the adjacent chiral center at C1. This results in distinct NMR signals for the ethoxy methylene protons.
Electronic Properties
-
Acetal Functionality: The gem-diethoxy group at C2 is an acetal. It is stable to basic and nucleophilic conditions (e.g., LiAlH4 reduction, Grignard additions) but is highly sensitive to aqueous acid , which hydrolyzes it to the corresponding cyclobutanone.
-
Hydroxyl Group: The primary alcohol at C1 acts as both a hydrogen bond donor and acceptor, critical for solubility and subsequent functionalization (e.g., conversion to a mesylate or halide).
Conformational Analysis
The conformation of (2,2-diethoxycyclobutyl)methanol is governed by the need to minimize torsional strain (Pitzer strain) and transannular steric interactions .
Ring Puckering
Unlike cyclopropane (which is planar), the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[2]
-
Puckering Angle (
): Typically .[2] -
Energetic Driver: Puckering relieves the eclipsing interactions of adjacent C-H bonds that would occur in a planar transition state.[2]
Substituent Positioning (Pseudo-Equatorial vs. Pseudo-Axial)
In the puckered conformation, substituents occupy positions analogous to the axial/equatorial positions in cyclohexane, termed pseudo-axial (
-
The Hydroxymethyl Group (
): Steric bulk dictates that the C1 substituent prefers the pseudo-equatorial position. This minimizes 1,3-diaxial-like repulsive interactions across the ring. -
The gem-Diethoxy Group:
-
The "Thorpe-Ingold Effect" (angle compression) at C2 influences the ring dynamics.
-
Due to the puckering, one ethoxy group occupies a pseudo-equatorial position, and the other occupies a pseudo-axial position.
-
Stereoelectronic Effect: The exo-anomeric effect may stabilize conformations where an ethoxy oxygen lone pair is antiperiplanar to the C2-C1 or C2-C3 bonds, though steric factors usually dominate in carbocycles.
-
Intramolecular Hydrogen Bonding
A critical conformational lock is the potential intramolecular hydrogen bond between the hydroxyl proton and one of the ethoxy oxygens.
-
Mechanism: The
interaction forms a transient 5- or 6-membered virtual ring. -
Impact: This interaction stabilizes the syn-conformation, potentially pulling the hydroxymethyl group into a specific rotational orientation relative to the ring.
Figure 1: Conformational energy landscape driving the transition from a high-energy planar state to the stable puckered geometry.
Synthesis & Characterization Protocols
The synthesis typically relies on a [2+2] cycloaddition followed by a reduction. This route is preferred for its scalability and ability to generate the cyclobutane core in a single step.
Synthetic Route
-
[2+2] Cycloaddition: Reaction of 1,1-diethoxyethene (ketene diethyl acetal) with ethyl acrylate. This is a thermal reaction that yields ethyl 2,2-diethoxycyclobutanecarboxylate.
-
Reduction: The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).[3]
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Ethyl 2,2-diethoxycyclobutanecarboxylate
-
Reagents: 1,1-Diethoxyethene (1.2 equiv), Ethyl acrylate (1.0 equiv), Toluene (Solvent).
-
Procedure:
-
Charge a dry pressure vessel with ethyl acrylate and toluene.
-
Add 1,1-diethoxyethene under inert atmosphere (
). -
Seal and heat to
for 24-48 hours. (Note: Thermal [2+2] requires heat; Lewis acids can catalyze but may polymerize the acetal). -
Cool and concentrate under vacuum to remove volatiles.
-
Purify via vacuum distillation (bp ~90°C @ 10 mmHg) to obtain the ester.
-
Step 2: Reduction to (2,2-Diethoxycyclobutyl)methanol
-
Reagents: LiAlH4 (1.5 equiv), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH4 in anhydrous THF at
under Argon. -
Add the ester (from Step 1) dropwise to control the exotherm.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to
. Add water ( LiAlH4), then 15% NaOH ( ), then water ( ). -
Filter the white precipitate through Celite.
-
Dry filtrate over
and concentrate. -
Validation: Product is a colorless oil.
-
Figure 2: Synthetic workflow from commodity starting materials to the target scaffold.
Characterization Data (Predicted)
| Technique | Signal | Assignment | Structural Insight |
| 1H NMR | Diethoxy | Diastereotopic: The ethoxy CH2 protons appear as complex multiplets (ABX3) due to the adjacent chiral center C1.[4][5] | |
| 1H NMR | Doublet indicates coupling to the single proton at C1. | ||
| 13C NMR | C2 (Acetal) | Characteristic quaternary acetal carbon shift. | |
| IR | 3400 cm | O-H stretch | Confirms reduction of ester to alcohol. |
| IR | 1100 cm | C-O stretch | Strong ether bands from ethoxy groups. |
Applications in Drug Discovery[1]
Nucleoside Analogs
This molecule is a direct precursor to cyclobutane-based nucleoside analogs (e.g., Lobucavir analogs).
-
Strategy: The primary alcohol is converted to a leaving group (Tosylate/Mesylate) and displaced by a nucleobase (Adenine, Guanine).
-
Mechanism: The acetal is hydrolyzed to the ketone, reduced to the alcohol, and phosphorylated to mimic the sugar-phosphate backbone of DNA/RNA.
Peptidomimetics
The rigid cyclobutane ring restricts the conformational space of the attached chains, freezing the molecule in a bioactive conformation.
-
Usage: Used to replace the
bond in amino acids to create "conformationally locked" glutamate or GABA analogs.
References
-
PubChem. (2025). [2-Cyclobutyl-2-(hydroxymethyl)cyclobutyl]methanol (CID 68922910).[6] National Library of Medicine. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
- Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229-234.
-
Org. Synth. (1955).[7] Ethyl Diethoxyacetate (General procedure for acetal stability). Organic Syntheses, Coll. Vol. 3, p.368. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CN102115431B - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]
- 6. [2-Cyclobutyl-2-(hydroxymethyl)cyclobutyl]methanol | C10H18O2 | CID 68922910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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